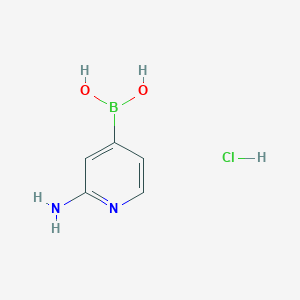

(2-Aminopyridin-4-yl)boronsäurehydrochlorid

Übersicht

Beschreibung

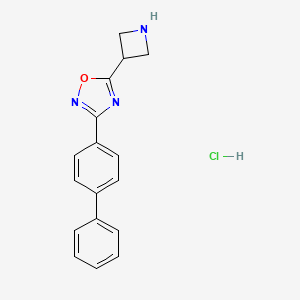

“(2-Aminopyridin-4-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C5H7BN2O2 . It is used as a substrate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “(2-Aminopyridin-4-yl)boronic acid hydrochloride” can be represented by the InChI code1S/C5H7BN2O2/c7-5-3-4 (6 (9)10)1-2-8-5/h1-3,9-10H, (H2,7,8) . Chemical Reactions Analysis

“(2-Aminopyridin-4-yl)boronic acid hydrochloride” is used as a substrate in various chemical reactions . For instance, it is used in a peroxide-mediated hydroxydeboronation to yield halohydroxypyridines . It is also used in a microwave-assisted, four-component coupling process leading to amino-substituted imidazopyridines .Physical and Chemical Properties Analysis

“(2-Aminopyridin-4-yl)boronic acid hydrochloride” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kupplungsreaktionen

Diese Verbindung wird als Reagenz in Palladium-katalysierten Suzuki-Miyaura-Kupplungsreaktionen verwendet. Diese Reaktionen sind entscheidend für die Synthese verschiedener organischer Verbindungen, einschließlich Pharmazeutika und Polymere .

Mikrowellenbestrahlungsreaktionen

Sie dient als Reagenz unter Mikrowellenbestrahlung, um ligandfreie, palladiumkatalysierte Suzuki-Kupplungsreaktionen zu ermöglichen und Reaktionsgeschwindigkeiten und Ausbeuten zu erhöhen .

HIV-1-Proteaseinhibitoren

Die Verbindung ist an der Herstellung von HIV-1-Proteaseinhibitoren beteiligt, die für die Behandlung von HIV/AIDS von entscheidender Bedeutung sind, da sie die Replikationsfähigkeit des Virus hemmen .

Krebstherapie

Sie hat potenzielle Anwendungen in der Entwicklung von Krebstherapeutika, wie z. B. PDK1- und Proteinkinase-CK2-Inhibitoren. Diese Inhibitoren können das Zellwachstum und das Überleben regulieren, was sie zu Zielen für die Krebsbehandlung macht .

Fluoreszierende Sensorik

Boronsäuren, einschließlich Derivaten wie (2-Aminopyridin-4-yl)boronsäurehydrochlorid, können verwendet werden, um fluoreszierende Sensoren für den Nachweis von Katecholaminen und deren Aminoderivaten wie Dopamin, DOPA und DOPAC zu erzeugen .

Enzyminhibition

Viele Boronsäurederivate wirken als Enzyminhibitoren, die in verschiedenen biologischen Studien und therapeutischen Entwicklungen angewendet werden können .

Arzneimittel-Abgabesysteme

Einige Derivate werden für die Verwendung in Arzneimittel-Abgabesystemen untersucht und bieten eine Methode, um bestimmte Stellen im Körper für die therapeutische Wirkung anzuvisieren .

Safety and Hazards

“(2-Aminopyridin-4-yl)boronic acid hydrochloride” is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . Therefore, personal protective equipment and adequate ventilation are recommended when handling this compound .

Wirkmechanismus

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Aminopyridin-4-yl)boronic acid hydrochloride . For instance, the reactivity of boronic acids is known to be pH-dependent, and they are typically more stable and less reactive in acidic environments.

Biochemische Analyse

Biochemical Properties

(2-Aminopyridin-4-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes and other enzymes. This compound interacts with enzymes such as serine proteases and kinases, forming reversible covalent bonds with the active site serine residues. These interactions can inhibit the enzyme’s activity, making (2-Aminopyridin-4-yl)boronic acid hydrochloride a valuable tool in studying enzyme functions and developing enzyme inhibitors .

Cellular Effects

The effects of (2-Aminopyridin-4-yl)boronic acid hydrochloride on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting proteasomes, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Additionally, (2-Aminopyridin-4-yl)boronic acid hydrochloride can modulate the activity of kinases, affecting cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, (2-Aminopyridin-4-yl)boronic acid hydrochloride exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. The compound’s boronic acid group interacts with the hydroxyl groups of serine residues in the enzyme’s active site, forming a tetrahedral boronate complex. This interaction is crucial for its inhibitory effects on proteasomes and other enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Aminopyridin-4-yl)boronic acid hydrochloride can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its inhibitory effects on enzymes can persist for extended periods, although the exact duration depends on the specific enzyme and experimental conditions. In vitro studies have demonstrated sustained inhibition of proteasome activity, leading to prolonged cellular effects .

Dosage Effects in Animal Models

The effects of (2-Aminopyridin-4-yl)boronic acid hydrochloride vary with dosage in animal models. At low doses, the compound can selectively inhibit target enzymes without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to non-target tissues and organs. Studies in animal models have shown that the therapeutic window for (2-Aminopyridin-4-yl)boronic acid hydrochloride is narrow, necessitating careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

(2-Aminopyridin-4-yl)boronic acid hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation reactions to form more water-soluble metabolites that can be excreted in the urine. The compound interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. These interactions can affect the metabolic flux and the levels of various metabolites in the body .

Eigenschaften

IUPAC Name |

(2-aminopyridin-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3,9-10H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMKCIASYYNDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304633-95-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

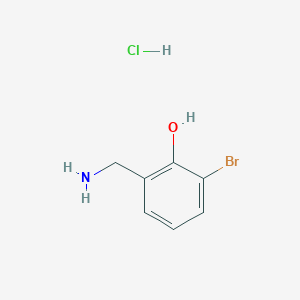

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)

![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)